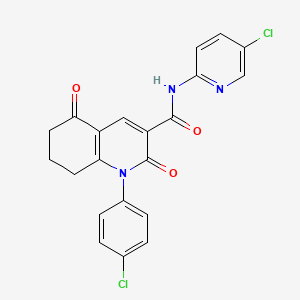

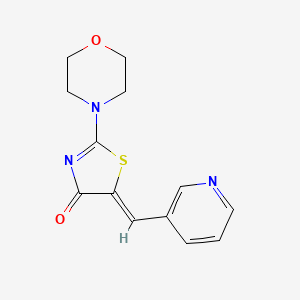

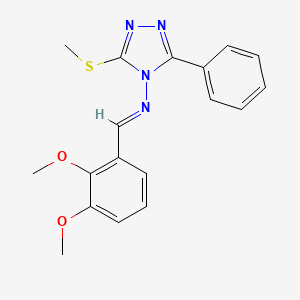

![molecular formula C18H16N4O3 B5569596 4-[2-(1H-苯并咪唑-1-乙酰基)碳酰肼基]苯甲酸甲酯](/img/structure/B5569596.png)

4-[2-(1H-苯并咪唑-1-乙酰基)碳酰肼基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For example, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate involved a one-pot synthesis method adopting diethylene glycol dimethyl ether as the vehicle, demonstrating the complexity and precision required in synthesizing benzimidazole derivatives (Zhang Qinglon, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, reveals insights into their molecular geometry, including bond lengths, angles, and the arrangement of functional groups, contributing to their chemical behavior and interactions (J. Portilla et al., 2007).

Chemical Reactions and Properties

Benzimidazole compounds are known for their versatility in chemical reactions, allowing for the synthesis of various derivatives with distinct properties. For instance, the reactions involving hydrazides and carbonyl compounds lead to the formation of hydrazones, showcasing the reactivity of benzimidazole derivatives and their potential as precursors for further chemical transformations (V. Osyanin et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. Studies on compounds like methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate provide valuable data on these aspects, facilitating their practical use and further research (B. Arslan et al., 2004).

科学研究应用

合成与衍生物形成

4-[2-(1H-苯并咪唑-1-乙酰基)碳酰肼基]苯甲酸甲酯由于其反应位点,被用作合成各种杂环衍生物的起点。该化合物与不同试剂的相互作用导致形成多种杂环系统,这些系统在药学中至关重要,因为它们具有潜在的生物活性。例如,由4-(溴甲基)苯甲酸甲酯合成的4-(1H-氮杂-1-基甲基)苯甲酰肼展示了该化合物生成具有潜在药用价值的新分子的多功能性 (Osyanin 等人,2005 年)。

抗氧化剂和酶抑制剂特性

研究探索了苯并咪唑衍生物的抗氧化剂活性和酶抑制剂潜力,表明它们在开发治疗剂中的重要性。Özil 等人 (2018) 的一项研究证明了苯并咪唑衍生物的合成,表现出显着的体外抗氧化活性和 α-葡萄糖苷酶抑制潜力。这些发现表明该化合物可用于制造具有抗氧化剂特性的新药,并通过酶抑制来控制糖尿病等疾病 (Özil、Parlak 和 Baltaş,2018)。

防腐应用

苯并咪唑核心结构,包括 4-[2-(1H-苯并咪唑-1-乙酰基)碳酰肼基]苯甲酸甲酯的衍生物,已被研究其缓蚀性能。Rbaa 等人 (2020) 合成了基于 8-羟基喹啉的新型苯并咪唑衍生物,证明了它们在酸性环境中作为钢铁缓蚀剂的有效性。该研究突出了该化合物在保护工业材料方面的潜力,展示了其科学应用的另一个方面 (Rbaa 等人,2020)。

抗菌和抗结核活性

衍生自 4-[2-(1H-苯并咪唑-1-乙酰基)碳酰肼基]苯甲酸甲酯的化合物在抗菌应用中显示出前景。Szczesio 等人 (2018) 报告了苯甲基甲基 (3,4-二氯苯甲酰)碳酰肼二硫代酸酯的抗菌特性,该衍生物对各种细菌菌株表现出显着的活性。这强调了该化合物在促进开发新的抗菌剂方面的潜力 (Szczesio、Korona-Głowniak 和 Gobis,2018)。

未来方向

The future directions for research on “methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate” and similar compounds could involve further investigation of their biological activities. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, these compounds could be potential candidates for drug discovery and development.

属性

IUPAC Name |

methyl 4-[(E)-[[2-(benzimidazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-25-18(24)14-8-6-13(7-9-14)10-20-21-17(23)11-22-12-19-15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3,(H,21,23)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXOQNWWSPIGC-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

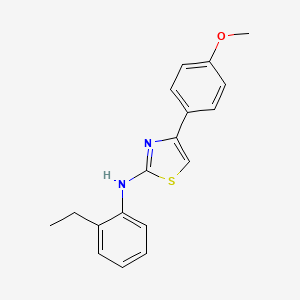

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

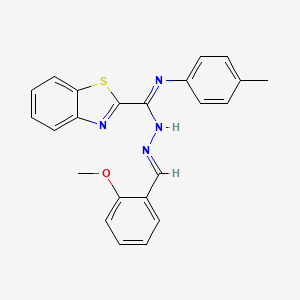

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

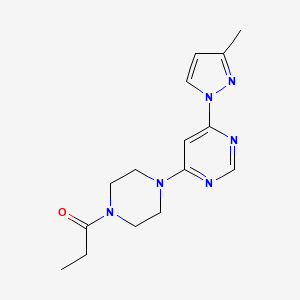

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)